molecular formula C22H19NO7S B4278670 METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE

METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4278670
M. Wt: 441.5 g/mol
InChI Key: PQYJBOITJVXZSD-UHFFFAOYSA-N
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Description

Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a thiophene ring, and a dimethoxyphenyl group

Preparation Methods

The synthesis of METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the individual components. The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde. The thiophene ring is often prepared via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile. The final step involves the coupling of these components under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Chemical Reactions Analysis

Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiophene rings, often using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of DNA in cancer cells. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate can be compared with similar compounds such as:

These compounds share similar structural features but differ in specific functional groups or ring structures, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO7S/c1-26-15-6-4-12(8-17(15)27-2)14-10-31-21(19(14)22(25)28-3)23-20(24)13-5-7-16-18(9-13)30-11-29-16/h4-10H,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYJBOITJVXZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE

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